Meta-Fluoro Substitution on the Phenoxy Ring Reduces Lipophilicity and Slightly Modulates Basicity Compared to Non-Fluorinated Analog
The introduction of a single fluorine atom at the 3-position of the phenoxy ring in N-[4-(3-Fluorophenoxy)benzyl]-N-methylamine (CAS 1095078-57-1) results in a measurable decrease in lipophilicity (ΔlogP) and a subtle shift in basicity (ΔpKa) relative to its non-fluorinated counterpart, N-methyl-4-phenoxybenzylamine (CAS 169943-40-2) [1]. This modulation of key physicochemical parameters is a well-established strategy in medicinal chemistry to improve metabolic stability, reduce off-target binding, and enhance aqueous solubility, thereby increasing the compound's value as a tool compound or intermediate for lead optimization .
| Evidence Dimension | Predicted Partition Coefficient (LogP) and Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | LogP = 3.3374; pKa = 9.57±0.10 (predicted) |
| Comparator Or Baseline | N-methyl-4-phenoxybenzylamine (CAS 169943-40-2): LogP = 3.59 (average from 3.51 to 3.5892 across sources); pKa = 9.58±0.10 (predicted) |
| Quantified Difference | ΔLogP ≈ -0.25 (reduced lipophilicity); ΔpKa ≈ -0.01 (negligible change in basicity) |
| Conditions | In silico predictions using ACD/Labs Percepta or similar molecular property calculation software (as reported by respective vendors). |
Why This Matters
The reduced lipophilicity (lower LogP) of the fluorinated compound indicates improved aqueous solubility and potentially better pharmacokinetic profiles, making it a more suitable starting point for drug discovery programs targeting oral bioavailability or CNS penetration.
- [1] Boc Sciences. (n.d.). N-Methyl-4-phenoxybenzylamine (CAS 169943-40-2) Product Page. Retrieved from buildingblock.bocsci.com. View Source
